

In-Depth Technical Guide to Xanthoanthrafil Stereoisomers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of **Xanthoanthrafil**, a phosphodiesterase 5 (PDE5) inhibitor. Also known as Benzamidenafil, this compound has been identified as an undeclared adulterant in some dietary supplements. A thorough understanding of its stereochemistry is crucial for researchers in drug development, analytical chemistry, and toxicology. This document details the InChIKeys for its stereoisomers, provides a generalized experimental protocol for their chiral separation, and illustrates its mechanism of action through a detailed signaling pathway diagram.

Data Presentation: InChlKeys of Xanthoanthrafil Stereoisomers

Xanthoanthrafil possesses a single chiral center at the second carbon of the 1-hydroxypropan-2-ylamino side chain, resulting in two enantiomers: (R)-**Xanthoanthrafil** and (S)-**Xanthoanthrafil**. The racemic mixture and the individual enantiomers are characterized by unique IUPAC International Chemical Identifiers (InChI) and their corresponding hashed versions, the InChIKeys.



| Stereoisomer | IUPAC Name | InChl | InChlKey | PubChem CID |
|-------------------------|--|---|--|---------------|
| rac- Xanthoanthrafil | rac-N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide | InChI=1S/C19H2 3N3O6/c1-12(11-23)21-16-6-5- 14(22(25)26)9- 15(16)19(24)20- 10-13-4-7-17(27-2)18(8-13)28- 3/h4- 9,12,21,23H,10- 11H2,1-3H3, (H,20,24) | ZISFCTXLAXIE MV- UHFFFAOYSA- N[1] | 10110873 |
| (R)- Xanthoanthrafil | (R)-N-[(3,4- dimethoxyphenyl)methyl]-2-(1- hydroxypropan- 2-ylamino)-5- nitrobenzamide | InChI=1S/C19H2 3N3O6/c1-12(11-23)21-16-6-5- 14(22(25)26)9- 15(16)19(24)20- 10-13-4-7-17(27- 2)18(8-13)28- 3/h4- 9,12,21,23H,10- 11H2,1-3H3, (H,20,24)/t12-/m 1/s1 | ZISFCTXLAXIE MV- GFCCVEGCSA- N | Not available |



| InChl=1S/C19H2 3N3O6/c1-12(11- 23)21-16-6-5- (S)-N-[(3,4- 14(22(25)26)9- dimethoxyphenyl 15(16)19(24)20- ZISFCTXLAXIE (S)-)methyl]-2-(1- 10-13-4-7-17(27- MV- Not available Nydroxypropan- 2)18(8-13)28- RXMQYKEDSA- N nitrobenzamide 9,12,21,23H,10- 11H2,1-3H3, | | | | | |
|--|-----|---|---|--------------------|---------------|
| 0/s1 | • • | dimethoxyphenyl)methyl]-2-(1- hydroxypropan- 2-ylamino)-5- | 3N3O6/c1-12(11- 23)21-16-6-5- 14(22(25)26)9- 15(16)19(24)20- 10-13-4-7-17(27- 2)18(8-13)28- 3/h4- 9,12,21,23H,10- 11H2,1-3H3, (H,20,24)/t12-/m | MV- RXMQYKEDSA- | Not available |

Experimental Protocols: Chiral Separation of Xanthoanthrafil Stereoisomers

The separation of **Xanthoanthrafil** enantiomers is critical for studying their individual pharmacological and toxicological profiles. While a specific validated method for **Xanthoanthrafil** is not publicly available, a general experimental protocol based on established principles of chiral High-Performance Liquid Chromatography (HPLC) can be outlined.

Objective: To resolve the racemic mixture of **Xanthoanthrafil** into its (R)- and (S)-enantiomers.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and subsequent separation.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

Reagents and Materials:

• Racemic Xanthoanthrafil standard.



- HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, methanol).
- Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).

Generalized HPLC Method:

- Column Selection: A polysaccharide-based CSP, such as those derived from cellulose or amylose, is a common starting point for the chiral separation of a wide range of compounds.
 Columns like Chiralpak® AD-H or Chiralcel® OD-H are often effective.
- Mobile Phase Screening:
 - Normal Phase Mode: A mixture of n-hexane and an alcohol (isopropanol or ethanol) is typically used. A starting gradient of 90:10 (n-hexane:alcohol) can be employed. The ratio is then adjusted to optimize resolution and retention time. For basic compounds like **Xanthoanthrafil**, the addition of a small percentage (e.g., 0.1%) of an amine like diethylamine to the mobile phase can improve peak shape.
 - Reversed-Phase Mode: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is used. This mode is generally less common for initial screening with polysaccharide-based CSPs but can be effective.
- Detection: The UV detector should be set to a wavelength where Xanthoanthrafil exhibits maximum absorbance. Based on its chemical structure, a wavelength in the range of 254 nm to 350 nm is likely to be suitable.
- Method Optimization: Once initial separation is achieved, the following parameters can be adjusted to improve resolution (Rs > 1.5), peak symmetry, and analysis time:
 - Mobile phase composition (the ratio of organic modifiers).
 - Flow rate (typically between 0.5 and 1.5 mL/min).
 - Column temperature.
 - Choice of alcohol modifier (isopropanol vs. ethanol).

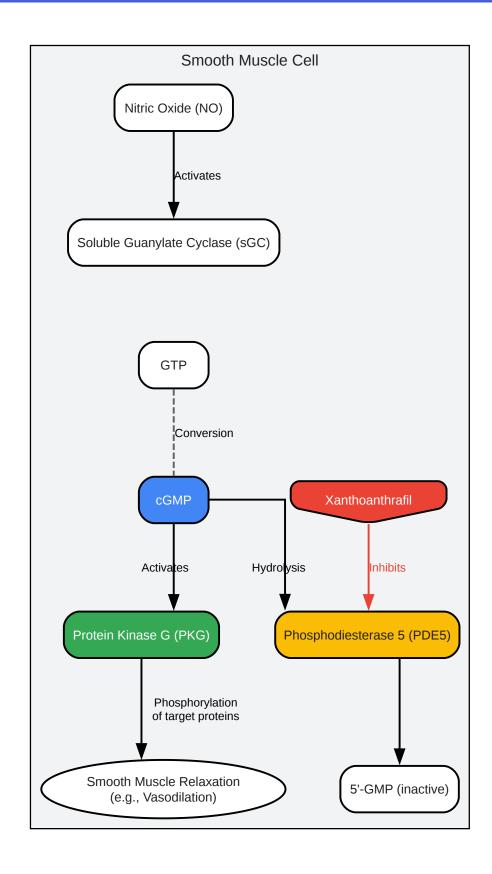


 Peak Identification: In the absence of pure enantiomeric standards, the elution order of the (R)- and (S)-enantiomers would need to be determined using techniques such as circular dichroism spectroscopy or by synthesizing the individual enantiomers from chiral starting materials.

Signaling Pathway and Mechanism of Action

Xanthoanthrafil functions as a phosphodiesterase 5 (PDE5) inhibitor.[2] The primary mechanism of action of PDE5 inhibitors involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4][5][6] This pathway is crucial for smooth muscle relaxation, particularly in the corpus cavernosum of the penis and in the pulmonary vasculature.





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Caption: PDE5 Inhibition by Xanthoanthrafil in the cGMP Signaling Pathway.



The diagram above illustrates the following key steps in the signaling cascade:

- Nitric Oxide (NO) Stimulation: The pathway is initiated by the release of NO, which diffuses into smooth muscle cells.
- sGC Activation: NO binds to and activates the enzyme soluble guanylate cyclase (sGC).
- cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
- PKG Activation and Smooth Muscle Relaxation: cGMP acts as a second messenger, primarily by activating Protein Kinase G (PKG). PKG then phosphorylates various downstream protein targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation.
- cGMP Degradation by PDE5: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterase 5 (PDE5).
- Inhibition by Xanthoanthrafil: Xanthoanthrafil, as a PDE5 inhibitor, blocks the action of PDE5. This prevents the degradation of cGMP, leading to its accumulation within the cell. The elevated levels of cGMP enhance the activation of PKG, thereby potentiating and prolonging the smooth muscle relaxation response.

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